molecular formula C9H10BF2NO4S B1434202 (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704066-93-2

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid

Cat. No.: B1434202
CAS No.: 1704066-93-2
M. Wt: 277.06 g/mol
InChI Key: MBVOMXHVDZPIMQ-UHFFFAOYSA-N
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Description

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid is a specialized aryl boronic acid intended for research applications. This compound is part of a class of molecules valued in medicinal chemistry and drug discovery for their role as versatile synthetic intermediates . Boronic acids are widely recognized for their low toxicity and stability, making them excellent building blocks for the creation of complex molecules . The primary research application of this compound is expected to be in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The unique structure, featuring both the boronic acid functional group and a protected sulfonamide moiety, makes it a valuable precursor for constructing compound libraries aimed at exploring new therapeutic agents. The presence of the boronic acid group can enhance the biological activity of molecules, acting as a bioisostere for carboxylic acids and enabling interactions with various biological targets . Researchers can leverage this chemical to synthesize novel molecules for potential investigation as protease inhibitors, antibiotic adjuvants, or sensors, following the established utility of boronic acid-containing drugs like bortezomib and vaborbactam . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOMXHVDZPIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis

Step 1: Preparation of Difluorophenyl Intermediate
Starting from a 4,5-difluoro-substituted aryl halide (e.g., bromide or iodide), the aromatic ring is functionalized to introduce the boronic acid moiety. This is commonly achieved via:

  • Lithiation followed by borylation: Treatment of the aryl halide with n-butyllithium at low temperature (-78°C) to generate the aryllithium intermediate, then quenching with trialkyl borate (e.g., B(OMe)3) to form the boronic acid after acidic workup.

  • Transition metal-catalyzed borylation: Using palladium-catalyzed Suzuki-Miyaura borylation with bis(pinacolato)diboron (B2Pin2) under mild conditions, followed by hydrolysis to yield the boronic acid.

Step 2: Sulfamoyl Group Introduction
The cyclopropylsulfamoyl moiety is introduced by reacting the amino group or phenol precursor with cyclopropylsulfamoyl chloride under basic conditions (e.g., NaH or triethylamine in tetrahydrofuran (THF)) at 0°C to room temperature. This step forms the sulfonamide linkage.

Step 3: Purification
Due to the sensitivity of boronic acids to dehydration and boroxin formation, purification is conducted under anhydrous conditions, typically using silica gel column chromatography with a gradient of ethyl acetate and hexane. The product is isolated as a white to off-white solid.

Example Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Lithiation & Borylation n-BuLi, B(OMe)3, THF, -78°C to RT 65–80 Low temperature critical for regioselectivity
Sulfamoylation Cyclopropylsulfamoyl chloride, NaH, THF, 0°C to RT 60–75 Base choice affects reaction rate and yield
Purification Silica gel chromatography, ethyl acetate/hexane gradient Anhydrous conditions prevent boroxin formation

Research Findings on Method Optimization

  • Catalyst and Base Selection: For Suzuki-Miyaura borylation, Pd(PPh3)4 or PdCl2(dppf) catalysts in THF/H2O mixtures at 80°C have been found effective. Bases such as Cs2CO3 improve coupling yields compared to K2CO3 due to better stabilization of boronate intermediates.

  • Effect of Cyclopropylsulfamoyl Group: The electron-withdrawing sulfamoyl group increases the electrophilicity of the boron center, accelerating transmetalation steps in cross-coupling reactions, thus improving overall yields and reaction rates.

  • Stability Considerations: Boronic acids are prone to forming cyclic anhydrides (boroxins) upon dehydration. Storage under inert atmosphere (N2 or Ar) at low temperatures (-20°C) is recommended to maintain compound integrity.

Comparative Analysis of Substituent Effects on Preparation

Substituent on Sulfamoyl Group Relative Cross-Coupling Rate Comments
N-Cyclopropylsulfamoyl 1.8 Enhances electrophilicity and reaction rate
tert-Butyl 0.9 More steric hindrance, lower rate
Methyl 0.5 Electron-donating, decreases rate

This table highlights how the cyclopropylsulfamoyl group favorably influences the synthetic efficiency compared to other substituents.

Spectroscopic Characterization Supporting Preparation

  • 1H NMR: Aromatic protons appear between δ 7.2–8.1 ppm; cyclopropyl protons at δ ~1.0–1.5 ppm confirm sulfamoyl substitution.

  • 13C NMR: Signals for aromatic carbons (δ 125–140 ppm) and boron-bound carbon (~135 ppm) are consistent with the proposed structure.

  • IR Spectroscopy: Characteristic B–O stretching vibrations near 1340 cm⁻¹ and sulfonamide S=O stretches around 1150 cm⁻¹ confirm functional groups.

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Critical Notes
Aryl Boronic Acid Formation n-BuLi/B(OMe)3 or Pd-catalyzed borylation 65–80 Temperature control essential
Sulfamoyl Group Installation Cyclopropylsulfamoyl chloride, base (NaH/Et3N) 60–75 Base and solvent choice impact yield
Purification Silica gel chromatography, anhydrous solvents Avoid moisture to prevent boroxin formation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides.

Major Products:

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology and Medicine:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in drug discovery.

    Medicinal Chemistry: Used in the development of pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The cyclopropylsulfamoyl group and fluorine atoms contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl Substitutions

The following table compares the target compound with sulfamoyl-substituted boronic acids from the evidence:

Compound Name Substituents on Sulfamoyl Molecular Weight Key Properties/Applications Evidence Source
(2-(N-Cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid Cyclopropyl ~289.1 (estimated) Potential kinase/HDAC inhibition; enhanced metabolic stability due to cyclopropyl Inferred
(2-(N,N-Diethylsulfamoyl)-4,5-difluorophenyl)boronic acid Diethyl 293.1 Soluble in DMSO; used in drug discovery pipelines
(4-(N,N-Dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid Dimethyl 257.1 Lower steric hindrance; compatible with Suzuki couplings

Key Observations :

  • Lipophilicity : The cyclopropyl substituent may lower logP compared to diethyl analogs, improving aqueous solubility .
  • Synthetic Utility : All analogs retain boronic acid reactivity, enabling cross-coupling reactions for bioconjugation or materials synthesis .

Difluorophenylboronic Acid Derivatives

Comparison with other difluorophenylboronic acids highlights positional isomerism and functional group effects:

Compound Name Fluorine Positions Additional Groups Applications Evidence Source
(2,4-Difluorophenyl)boronic acid 2,4 None Building block for fluorescent probes
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 4 (on benzyl) Benzyl ether Ion transport modulation in lipid bilayers
This compound 4,5 Sulfamoyl Proposed use in kinase/HDAC inhibition Inferred

Key Observations :

  • Electronic Effects : The 4,5-difluoro substitution in the target compound creates a stronger electron-deficient aromatic system compared to 2,4-difluoro isomers, enhancing electrophilicity for nucleophilic attacks .
  • Biological Activity : Sulfamoyl-containing derivatives (e.g., the target compound) show higher specificity for enzyme active sites than simpler difluorophenylboronic acids, as seen in HDAC inhibition studies .

Biological Activity

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid, with the molecular formula C9H10BF2NO4SC_9H_{10}BF_2NO_4S and a molecular weight of 277.06 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₀BF₂NO₄S
Molecular Weight277.06 g/mol
CAS Number1704066-93-2
Melting PointNot specified

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boronic acids are known to interact with diols and other Lewis bases, which can influence various biochemical pathways.

Inhibition of Enzymes

Research indicates that boronic acids can act as potent inhibitors of proteasome activity, which is crucial for protein degradation and regulation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells.

Anticancer Activity

A study highlighted the compound's effectiveness in inhibiting the growth of specific cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of cellular signaling pathways related to cell proliferation and survival.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Findings : The compound exhibited significant dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), indicating oxidative stress-induced apoptosis.
  • Prostate Cancer Study :
    • Objective : Assessment of the compound's effects on LNCaP prostate cancer cells.
    • Findings : The compound reduced cell viability by 40% at a concentration of 20 µM over 72 hours. Flow cytometry analysis showed an increase in the sub-G1 population, suggesting enhanced apoptosis.

Therapeutic Applications

Given its biological activity, this compound shows promise as a lead compound for developing anticancer therapies. Its ability to inhibit proteasome activity aligns with current strategies targeting cancer cell survival mechanisms.

Potential Drug Development

The compound could be further explored for its potential in combination therapies, particularly with other chemotherapeutic agents that enhance its efficacy against resistant cancer types.

Q & A

Basic Questions

Q. What are common synthetic routes for (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a fluorinated phenylboronic acid precursor. Key steps include:

Sulfamoylation : Reacting a 4,5-difluoro-2-sulfonyl chloride intermediate with cyclopropylamine under basic conditions (e.g., DIPEA in n-butanol) to introduce the N-cyclopropylsulfamoyl group .

Boronic Acid Installation : Suzuki-Miyaura coupling or direct borylation via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst .

  • Critical Note : Optimize reaction temperatures (e.g., 80–100°C) to minimize protodeboronation, a common side reaction in fluorinated boronic acids .

Q. How can the pKa of this boronic acid be experimentally determined?

  • Methodological Answer : Use ¹¹B NMR titration in phosphate buffer solutions:

Prepare a series of buffered solutions (pH 3–10).

Record ¹¹B NMR spectra and monitor the chemical shift of the B-OH signal.

Plot chemical shift vs. pH to identify the inflection point (pKa). A linear correlation between pKa and δ(B-OH) has been validated for fluorinated analogs (R² = 0.98) .

  • Example : For 2,6-difluorophenyl boronic acid, δ(B-OH) shifts from 9.08 ppm (pH < pKa) to 7.5 ppm (pH > pKa), yielding a pKa of ~5.5 .

Q. What factors influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Key factors include:

  • Electronic Effects : Electron-withdrawing fluorine atoms lower the pKa of the boronic acid (increasing Lewis acidity), enhancing transmetallation efficiency .
  • Steric Hindrance : The N-cyclopropylsulfamoyl group may slow coupling; use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Protodeboronation Mitigation : Conduct reactions under anhydrous conditions with degassed solvents to suppress deboronation .

Advanced Questions

Q. How can DFT calculations predict the compound’s reactivity and stability?

  • Methodological Answer :

Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to optimize the ground-state structure .

Transition-State Modeling : Calculate activation barriers for protodeboronation or coupling steps using M06-2X for better accuracy in non-covalent interactions .

Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .

  • Validation : Compare computed pKa values with experimental NMR titration data to refine computational models .

Q. How to address protodeboronation during long-term storage or reactions?

  • Methodological Answer :

Storage : Lyophilize the compound and store at -20°C under inert gas (argon) .

In-Situ Stabilization : Add stabilizing agents (e.g., 2-mercaptoethanol) or use acidic buffers (pH < pKa) to maintain the boronic acid in its protonated form .

Reaction Monitoring : Track deboronation via ¹H NMR by observing the disappearance of the B-OH signal at δ ~9 ppm .

Q. What strategies optimize solubility for biological assays?

  • Methodological Answer :

pH Adjustment : Dissolve the compound in slightly basic buffers (pH > pKa) to deprotonate B-OH, enhancing aqueous solubility .

Co-Solvents : Use DMSO:water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

Prodrug Derivatization : Convert the boronic acid to a pinacol ester for improved membrane permeability, followed by intracellular hydrolysis .

Q. How to design enzyme inhibitors leveraging its boronic acid moiety?

  • Methodological Answer :

Target Selection : Focus on serine proteases (e.g., thrombin) where boronic acids act as transition-state analogs .

Structure-Activity Relationship (SAR) : Modify the sulfamoyl group’s substituents (e.g., cyclopropyl vs. methyl) to fine-tune binding affinity .

Crystallography : Co-crystallize the compound with the target enzyme to identify key hydrogen bonds between B-OH and catalytic residues (e.g., His57 in trypsin) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid

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